(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl
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Overview
Description
®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO2 It is a derivative of butanoic acid and contains an amino group, a trifluoromethyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-amino-4,4,4-trifluorobutanoic acid.
Esterification: The carboxylic acid group of 3-amino-4,4,4-trifluorobutanoic acid is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 3-amino-4,4,4-trifluorobutanoate.
Resolution: The racemic mixture of ethyl 3-amino-4,4,4-trifluorobutanoate is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The ®-ethyl 3-amino-4,4,4-trifluorobutanoate is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Reduction Reactions: Formation of primary or secondary amines.
Oxidation Reactions: Formation of nitro or nitroso compounds.
Scientific Research Applications
®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-4,4,4-trifluoro-butan-1-ol: Similar structure but with a hydroxyl group instead of an ethyl ester.
Methyl 3-amino-4,4,4-trifluorobutanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
®-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl (3R)-3-amino-4,4,4-trifluorobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIOWDVYFZIGCM-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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